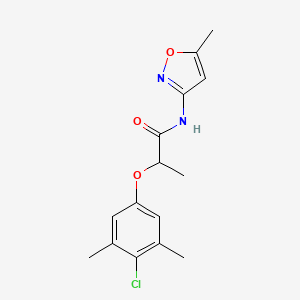
N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide
Overview
Description
N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide, also known as DMTD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTD is a thiosemicarbazone derivative, which has been synthesized and studied for its biological activities.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide is not fully understood. However, it has been suggested that N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide exerts its biological activities by chelating metal ions and disrupting cellular processes. N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has also been shown to induce apoptosis in cancer cells and inhibit viral replication.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has also been shown to inhibit viral replication by blocking viral entry and inhibiting viral polymerase activity.
In agriculture, N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to have antifungal and insecticidal activities. It has been shown to inhibit fungal growth by chelating metal ions and disrupting fungal cell wall synthesis. N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has also been shown to have insecticidal activity by disrupting insect nervous system function.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide in lab experiments is its versatility. N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide can be used in various assays and experiments due to its multiple biological activities. Another advantage is its stability, which allows for long-term storage and use.
One of the limitations of using N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide in lab experiments is its potential toxicity. N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to have cytotoxic effects on certain cell types, which may limit its use in some experiments. Another limitation is its potential for metal ion chelation, which may interfere with certain assays.
Future Directions
There are several future directions for the study of N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide. One direction is the optimization of the synthesis method to obtain higher yields and purity of N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide. Another direction is the study of N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide in combination with other compounds for enhanced biological activity.
In medicine, future directions include the study of N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide in the treatment of other diseases such as multiple sclerosis and Huntington's disease. In agriculture, future directions include the development of N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide-based fungicides and insecticides with improved efficacy and safety.
In environmental science, future directions include the study of N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide as a chelating agent for other metal ions and its potential use in the remediation of contaminated soils and water.
Conclusion:
N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide is a thiosemicarbazone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It has been shown to have anticancer, antiviral, and antimicrobial activities, as well as antifungal and insecticidal activities. While there are limitations to its use in lab experiments, there are also many future directions for its study. The versatility and stability of N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide make it a promising compound for further research and development.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to have anticancer, antiviral, and antimicrobial activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In agriculture, N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to have antifungal and insecticidal activities. It has been studied for its potential use as a fungicide and insecticide in crops. In environmental science, N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been studied for its potential use as a chelating agent for heavy metal ions.
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(2-methoxyacetyl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-8-4-5-10(9(2)6-8)13-12(18)15-14-11(16)7-17-3/h4-6H,7H2,1-3H3,(H,14,16)(H2,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOLDFBLHBUYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NNC(=O)COC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-methoxy-N-[3-(1-piperidinyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B4818354.png)
![2-(methylthio)-4-(4-morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4818359.png)

![2-(1-adamantyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4818374.png)

![N-[2-(cyclohexylthio)ethyl]-4-biphenylcarboxamide](/img/structure/B4818385.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4818386.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B4818392.png)



![methyl 4-(4-fluorophenyl)-2-({N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4818427.png)
